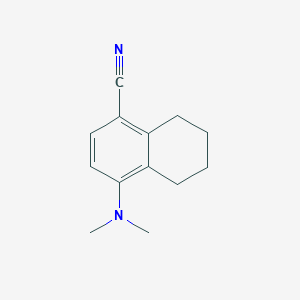

4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Description

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C13H16N2/c1-15(2)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-8H,3-6H2,1-2H3 |

InChI Key |

HJXOILHYYCLZRU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2CCCCC2=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Domino Reactions for Polycyclic Systems

This compound participates in base-promoted domino reactions to form complex polycyclic structures. A 2017 ACS Omega study demonstrated its use in synthesizing 4-aryl-2-(piperidin/pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile derivatives via a multi-step mechanism :

Key steps :

-

Nucleophilic attack : Secondary amines (e.g., piperidine) react with the carbonitrile group.

-

Cyclization : Intramolecular O-cyclization forms 2-imino-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile intermediates.

-

Ring expansion : Cyclohexanone undergoes Michael addition and subsequent cyclization to yield tetrahydronaphthalene derivatives.

| Entry | Reagents/Conditions | Product (Yield) | Characterization Methods |

|---|---|---|---|

| 7a | Piperidine, KOH/DMF, 100°C, 1 h | 87% | |

| 7d | Pyrrolidine, 3-methoxyphenyl group, 100°C | 83% | IR, |

Electrophilic Substitution

The aromatic tetrahydronaphthalene core undergoes directed electrophilic substitution, with the dimethylamino group acting as a strong ortho/para-directing moiety:

Example reaction :

-

Nitration : Selective para-nitration relative to the dimethylamino group.

-

Halogenation : Bromine or chlorine substitutes preferentially at the 2-position.

Nucleophilic Reactions at the Carbonitrile Group

The carbonitrile functionality participates in:

-

Hydrolysis : Forms carboxylic acids under acidic or basic conditions.

-

Reduction : Catalytic hydrogenation converts the nitrile to an amine.

-

Cycloadditions : Reacts with azides to form tetrazoles in Huisgen reactions.

Oxidation and Reduction Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | N-oxide derivatives | |

| Reduction | , THF | Primary amine |

Mechanistic Insights from 1H NMR^1 \text{H NMR}1H NMR Data

-

Aromatic protons : δ 7.24–7.45 ppm (5H, multiplet).

-

Piperidine protons : δ 1.57–3.12 ppm (12H, multiplet).

-

Nitrogen environment : signal at δ 53.4 ppm confirms dimethylamino attachment.

This compound’s versatility in forming C–N, C–O, and C–C bonds under mild conditions makes it valuable for synthesizing structurally complex molecules with applications ranging from materials science to drug discovery .

Scientific Research Applications

4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic reactions, while the carbonitrile group can act as an electrophile. These interactions can lead to the formation of various adducts and complexes, influencing biological and chemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydronaphthalene Core

Key structural analogs differ in substituent type and position, significantly impacting their physicochemical and spectroscopic properties:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound is strongly electron-donating, enhancing aromatic ring reactivity compared to bromo (electron-withdrawing) or methoxy (moderately donating) substituents in analogs.

- Spectral Signatures: The cyano group’s IR absorption (~2208–2211 cm⁻¹) is consistent across analogs, while substituents like bromo or methoxy introduce unique peaks (e.g., 1450 cm⁻¹ for C-Br) .

Comparison with Non-Tetrahydronaphthalene Derivatives

1,4-Dihydronaphthalene-1-carbonitrile (6)

- Structure : A dihydro derivative lacking two hydrogen atoms in the cyclohexane ring, resulting in partial aromaticity.

- Synthesis: Produced via potassium hydride-mediated dearomatization of 1-naphthylmethylamine, followed by protonation. This contrasts with the domino reactions used for tetrahydronaphthalene analogs.

- Reactivity : The dihydro structure is less stable, making it more reactive in subsequent transformations.

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

- Structure: Features an amino group at position 6 (vs. dimethylamino at position 4 in the target compound) and a cyano group at position 2.

Functionalized Derivatives

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

- Structure: Contains two cyano groups (positions 1 and 4) and an ethyl spacer.

- Biological Relevance : Detected in human blood as part of the exposome, suggesting metabolic or environmental exposure relevance.

- Chromatographic Properties: Predicted GC-MS and LC-MS/MS spectra indicate distinct fragmentation patterns compared to mono-cyano analogs.

Fluorinated Analog: 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Structure: A tetrahydroquinoline derivative with trifluoromethyl (-CF₃) and mercapto (-SH) groups.

- Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature contrasts with the dimethylamino group, altering solubility and reactivity.

Biological Activity

4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, often referred to as DMATN, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H15N

- Molecular Weight: 199.27 g/mol

- Chemical Structure: The compound features a naphthalene core with a dimethylamino group and a carbonitrile substituent.

-

Anticancer Properties:

- DMATN has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that it may induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

-

Antimicrobial Activity:

- The compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

-

Neuroprotective Effects:

- Research suggests that DMATN may have neuroprotective effects, potentially reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that DMATN effectively inhibited cell growth by inducing apoptosis. The IC50 value was determined to be 15 µM, indicating significant potency against cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that DMATN displayed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Case Study 3: Neuroprotection in Animal Models

In a murine model of neurodegeneration, DMATN treatment resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests a potential therapeutic role in neurodegenerative diseases.

In Vitro Studies

| Study | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Apoptosis Induction | 15 | |

| S. aureus (Bacterial) | Antibacterial | 32 | |

| E. coli (Bacterial) | Antibacterial | 64 |

In Vivo Studies

Research conducted on animal models indicates that DMATN can cross the blood-brain barrier, which is crucial for its potential application in treating central nervous system disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile?

Answer:

A common approach involves hydrogenation of naphthalene derivatives followed by sequential functionalization. For example:

Hydrogenation : Catalytic hydrogenation of 1-cyanonaphthalene derivatives under high-pressure H₂ with palladium or platinum catalysts yields the tetrahydronaphthalene core.

Amination : Introduce the dimethylamino group via nucleophilic substitution or reductive amination, using dimethylamine and a coupling agent (e.g., EDC/HOBt).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Validate synthesis via NMR (¹H/¹³C) and HRMS .

Advanced: How can researchers resolve contradictions in toxicity data across different studies?

Answer:

Contradictions often arise from variability in experimental parameters. A systematic approach includes:

- Exposure Route Analysis : Compare inhalation, oral, and dermal exposure outcomes (e.g., hepatic vs. respiratory effects) using standardized protocols .

- Species-Specific Responses : Use Table B-1 (Inclusion Criteria) to assess interspecies differences in systemic effects (e.g., hepatic enzyme induction in rodents vs. primates) .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile low-dose vs. high-dose toxicity discrepancies .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., N3—C7—C3 = 175.1°) and confirms tetrahydronaphthalene conformation .

- Spectroscopy :

- NMR : Assign peaks for dimethylamino protons (δ ~2.2 ppm) and cyano group (¹³C δ ~120 ppm).

- FT-IR : Confirm C≡N stretch (~2220 cm⁻¹) and N-H bending (if present) .

- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity >98% .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density around the cyano group (electrophilic site) and dimethylamino moiety (nucleophilic site).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and aggregation tendencies.

- Docking Studies : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Basic: What experimental designs are optimal for assessing environmental persistence?

Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS and quantify half-life (t₁/₂).

- Soil Sorption Assays : Use batch equilibrium methods (OECD Guideline 106) with varying soil pH (4–9) to measure log Koc values.

- Microbial Degradation : Incubate with Pseudomonas spp. and track metabolite formation (e.g., demethylated derivatives) .

Advanced: How to design assays for evaluating neurotoxic potential?

Answer:

- In Vitro Models :

- SH-SY5Y Cells : Measure ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) after 24-h exposure.

- Patch-Clamp Electrophysiology : Assess sodium channel inhibition (IC₅₀) in neuronal cultures.

- In Vivo Models :

- Zebrafish Larvae : Evaluate developmental neurotoxicity via locomotion tracking (DanioVision) and acetylcholinesterase activity .

Basic: What strategies mitigate interference in chromatographic analysis of complex matrices?

Answer:

- Sample Preparation : Use SPE cartridges (C18 or HLB) to remove lipids/proteins from biological samples.

- Derivatization : Convert the cyano group to a fluorescent tag (e.g., dansyl chloride) for enhanced detection in HPLC-FLD.

- Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., rat plasma) to correct for ion suppression in LC-MS .

Advanced: How does the compound’s stereoelectronic profile influence its biological activity?

Answer:

- Hammett Analysis : Correlate σ values of substituents (cyano = electron-withdrawing, dimethylamino = electron-donating) with IC₅₀ in enzyme inhibition assays.

- Conformational Rigidity : The tetrahydronaphthalene core restricts rotation, enhancing binding affinity to hydrophobic pockets (e.g., kinase ATP sites).

- Solvent-Accessible Surface Area (SASA) : Calculate via MD simulations to predict membrane permeability (logP ~2.5) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.

- Acute Toxicity First Aid : For dermal exposure, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How can isotopic labeling aid in pharmacokinetic studies?

Answer:

- ¹⁴C-Labeling : Introduce ¹⁴C at the cyano group via K¹⁴CN in the final synthesis step. Track distribution in rodents using autoradiography.

- Stable Isotopes (²H/¹³N) : Use deuterated dimethylamine (CD₃)₂NH for metabolic stability studies (LC-HRMS).

- Mass Balance Studies : Quantify excretion (urine/feces) and tissue accumulation over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.